molecular formula C12H15NO4 B12973025 Ethyl 2-(2-acetamidophenoxy)acetate

Ethyl 2-(2-acetamidophenoxy)acetate

Cat. No.: B12973025
M. Wt: 237.25 g/mol
InChI Key: FKCLYGNFJIEOKW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetamidophenoxy)acetate is an ester derivative featuring a phenyl ring substituted with an acetamido (-NHCOCH₃) group at the ortho position and an ethoxyacetate (-OCH₂COOEt) side chain. It serves as a key intermediate in synthesizing heterocyclic compounds, particularly 1,3,4-oxadiazoles, which are explored for their biological activities . The compound is synthesized via alkylation of N-(2-hydroxyphenyl)acetamide with ethyl chloroacetate in the presence of potassium carbonate, achieving yields through recrystallization . Its structural features, including hydrogen-bonding capability from the acetamido group, influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-(2-acetamidophenoxy)acetate

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-7-5-4-6-10(11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

FKCLYGNFJIEOKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethyl chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can further enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetamidophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(4-aminophenoxy)acetate
  • Structure: Para-aminophenoxy group instead of ortho-acetamido.
  • Synthesis: Prepared by nitro reduction (Fe/NH₄Cl) of ethyl 2-(4-nitrophenoxy)acetate, yielding 62% product .
  • Key Differences: The para-amino group enhances electron density on the aromatic ring, increasing nucleophilicity compared to the electron-withdrawing acetamido group. Melting point: 56–58°C vs. NMR Data: δH 6.62 (d, J=9.0 Hz, Ar-H) for para-substitution vs. ortho-substitution shifts in acetamido analog .
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
  • Structure: Acetoacetate (β-ketoester) with a 4-chlorophenoxy group.
  • Reactivity: The β-ketoester moiety facilitates keto-enol tautomerism, enhancing reactivity in cyclization reactions compared to simple esters .
  • Applications : Used in synthesizing heterocycles and agrochemicals, contrasting with the acetamido derivative’s role in medicinal chemistry .

Halogenated Derivatives

Ethyl 2-(2,4-difluorophenyl)acetate
  • Structure: Difluoro substitution on phenyl ring without phenoxy linkage.
  • Crystallography : Exhibits planar geometry with C–H···F interactions influencing crystal packing, unlike the acetamido derivative’s hydrogen-bonded networks .
  • Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design .
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
  • Structure : Fluoro and methoxy substituents increase lipophilicity (logP ~2.5 estimated) compared to acetamido derivative (logP ~1.8).
  • Electronic Effects : Methoxy groups donate electrons, while fluorine withdraws electrons, creating a polarized aromatic system .

Amide and Ester Variants

Ethyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate
  • Structure: Dimethylphenylamino and oxo groups.
Ethyl 2-(2-acetylphenoxy)acetate (CAS 63815-27-0)
  • Structure: Acetylphenoxy group instead of acetamido.
  • Reactivity : The acetyl group (electron-withdrawing) increases ester hydrolysis susceptibility compared to the electron-donating acetamido group .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Substituents Melting Point (°C) ¹H NMR (δ, DMSO-d6) Highlights
Ethyl 2-(2-acetamidophenoxy)acetate C₁₂H₁₅NO₄ Ortho-acetamido Not reported 4.55 (s, ArO-CH₂-CO); 2.10 (s, CH₃CO)
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ Para-amino 56–58 6.62 (d, Ar-H); 4.65 (s, NH₂)
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-Cl, β-ketoester Not reported 4.20 (q, OCH₂CH₃); 3.60 (s, CH₂CO)

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